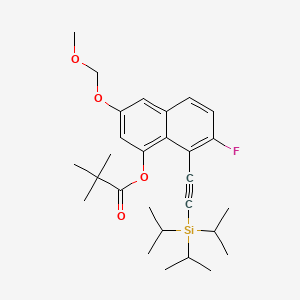
7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate is a complex organic compound with potential applications in various scientific fields This compound features a naphthalene core substituted with fluoro, methoxymethoxy, and ethynyl groups, along with a dimethylpropanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Methoxymethoxy protection: The hydroxyl group on the naphthalene core can be protected using methoxymethyl chloride in the presence of a base like sodium hydride.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction using a terminal alkyne and a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with 2,2-dimethylpropanol using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in materials science and nanotechnology.
作用机制
The mechanism of action of 7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The fluoro and ethynyl groups may facilitate binding to enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
2-Fluoro-3-methylbenzoic acid: Shares the fluoro and aromatic core but lacks the complex substituents.
Methoxymethoxy derivatives: Compounds with similar protective groups but different core structures.
Ethynyl-substituted naphthalenes: Similar in having ethynyl groups but differ in other substituents.
属性
分子式 |
C28H39FO4Si |
|---|---|
分子量 |
486.7 g/mol |
IUPAC 名称 |
[7-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H39FO4Si/c1-18(2)34(19(3)4,20(5)6)14-13-23-24(29)12-11-21-15-22(32-17-31-10)16-25(26(21)23)33-27(30)28(7,8)9/h11-12,15-16,18-20H,17H2,1-10H3 |
InChI 键 |
GWKXCGKVYBOFCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OC(=O)C(C)(C)C)OCOC)F)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















